molecular formula C4H5IN4 B8635522 3-Hydrazinyl-6-iodopyridazine

3-Hydrazinyl-6-iodopyridazine

Cat. No.: B8635522
M. Wt: 236.01 g/mol
InChI Key: CJGMDNYXOHCFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinyl-6-iodopyridazine is a pyridazine derivative featuring a hydrazinyl group at position 3 and an iodine atom at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and agrochemical applications. This compound serves as a key intermediate in synthesizing triazolo[4,3-b]pyridazines and other bioactive heterocycles .

Properties

Molecular Formula

C4H5IN4

Molecular Weight

236.01 g/mol

IUPAC Name

(6-iodopyridazin-3-yl)hydrazine

InChI

InChI=1S/C4H5IN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)

InChI Key

CJGMDNYXOHCFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NN)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences molecular weight, solubility, and electronic properties:

Compound Substituent (Position 6) Molecular Weight Calculated Log S Key Physicochemical Notes
3-Hydrazinyl-6-iodopyridazine Iodine ~265.03* ~-3.2* Low solubility due to iodine's hydrophobicity
3-Chloro-6-hydrazinopyridazine Chlorine 144.56 -1.8 Moderate solubility; common intermediate for triazolopyridazines
3-Hydrazinyl-6-(trifluoromethyl)pyridazine Trifluoromethyl 178.12 -2.1 Enhanced metabolic stability via CF3 group
6-Chloro-3-hydrazinopyridazine Chlorine 144.56 -1.8 Used in JNK1 inhibitor synthesis

*Estimated based on analogous structures.

  • Iodine vs. Chlorine : The iodine atom increases molecular weight by ~120 Da compared to chlorine, reducing aqueous solubility. However, iodine’s polarizability supports halogen bonding, which can enhance target binding in drug design .
  • Trifluoromethyl (CF3) : This electron-withdrawing group improves metabolic stability and lipophilicity, making it favorable in agrochemicals .

Stability and Handling Considerations

  • Hazard data may align with iodinated compounds (e.g., GHS warnings for acute toxicity) .
  • Chlorinated Analogues : Generally stable but require precautions due to hydrazine’s toxicity (e.g., use of fume hoods) .

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